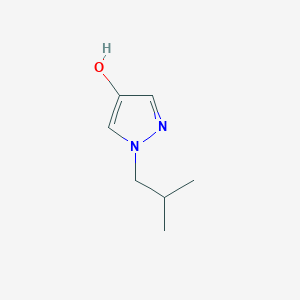

1-(2-methylpropyl)-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)4-9-5-7(10)3-8-9/h3,5-6,10H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPQMVXOCNDOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295861 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-23-6 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

The cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions is a classical approach for pyrazole synthesis. For 1-(2-methylpropyl)-1H-pyrazol-4-ol, this method involves:

Optimized Conditions

Limitations

-

Requires precise stoichiometry to avoid isomer formation.

-

Limited scalability due to sensitivity to reaction conditions.

Suzuki-Miyaura Cross-Coupling of Boronic Esters

Boronic Ester Synthesis

Aryl/alkyl boronic esters serve as key intermediates. For this compound:

Cross-Coupling Reaction

The boronic ester undergoes Suzuki coupling with hydroxyl-containing partners to introduce the 4-hydroxy group:

Industrial Adaptation

Direct Alkylation of Pyrazole-4-Ol

Nucleophilic Substitution

4-Hydroxypyrazole reacts with 1-bromo-2-methylpropane under basic conditions:

Phase-Transfer Catalysis

-

Catalyst : Tetrabutylammonium bromide (TBAB).

-

Advantages : Faster reaction times (2–4 h) and higher selectivity.

Microwave-Assisted Synthesis

Rapid Cyclization

Microwave irradiation accelerates the reaction between isobutyl hydrazine and diketones:

Green Chemistry Benefits

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 70–85 | 4–6 h | Moderate | High |

| Suzuki-Miyaura Coupling | 65–78 | 8–12 h | High | Moderate |

| Direct Alkylation | 60–70 | 3–5 h | Low | High |

| Microwave-Assisted | 88–92 | 0.25–0.5 h | High | Moderate |

Industrial-Scale Production Insights

Key Challenges

Chemical Reactions Analysis

1-(2-Methylpropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its antiviral , antimicrobial , and anti-inflammatory properties. Pyrazole derivatives, including 1-(2-methylpropyl)-1H-pyrazol-4-ol, have been studied for their effectiveness against various pathogens and conditions:

- Antiviral Activity : Research indicates that pyrazole derivatives can exhibit significant antiviral effects against viruses such as Herpes simplex virus (HSV) and others. For instance, compounds derived from pyrazoles have shown promising results in inhibiting viral replication and activity .

- Antimicrobial Effects : Several studies highlight the antibacterial and antifungal activities of pyrazole derivatives. For example, specific derivatives have been effective against strains such as Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .

- Anti-inflammatory Properties : The anti-inflammatory effects of pyrazole compounds are well-documented. They can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process . This property is particularly beneficial in developing treatments for chronic inflammatory conditions.

Case Studies

Several case studies illustrate the applications of this compound in medicinal chemistry:

Case Study 1: Antiviral Evaluation

A study evaluated novel pyrazole derivatives for their antiviral activity against HSV-1 and other viruses. The results indicated that certain derivatives significantly inhibited viral replication, suggesting potential therapeutic applications in treating viral infections .

Case Study 2: Antibacterial Activity

Research involving the synthesis of various pyrazole derivatives demonstrated their effectiveness against multiple bacterial strains. Compounds were tested for their minimum inhibitory concentration (MIC), revealing potent antibacterial properties comparable to standard antibiotics .

Case Study 3: Anti-inflammatory Potential

A comprehensive evaluation of anti-inflammatory activities showed that specific pyrazole derivatives could reduce inflammation markers in vitro and in vivo models. These findings support further investigation into their use as anti-inflammatory agents in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-methylpropyl)-1H-pyrazol-4-ol and analogous pyrazole derivatives:

Key Findings:

Substituent Effects on Polarity and Solubility :

- The hydroxyl group at the 4-position in this compound confers moderate polarity, comparable to 1-(oxan-4-yl)-1H-pyrazol-4-ol. However, the tetrahydropyran ring in the latter introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents .

- In contrast, 1-(4-chlorophenyl)-1H-pyrazol-4-ol exhibits higher lipophilicity due to the chlorophenyl group, making it suitable for membrane-penetrating applications .

Acidity and Reactivity :

- The hydroxyl group in this compound is less acidic (estimated pKa ~9–10) compared to carboxylic acid derivatives like 1-methyl-1H-pyrazole-4-carboxylic acid (pKa ~3–4). This difference impacts their roles in synthesis; the carboxylic acid is more reactive in nucleophilic substitution or metal-chelation reactions .

The branched alkyl chain may also enhance thermal stability, a trait observed in other isobutyl-substituted organics .

Biological and Industrial Relevance :

- Compounds like 1-(oxan-4-yl)-1H-pyrazol-4-ol are explored for their pharmacokinetic profiles, whereas chlorophenyl derivatives are prioritized in agrochemical development due to their biocidal activity .

Biological Activity

1-(2-Methylpropyl)-1H-pyrazol-4-ol, also known as a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in medicine, based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O. Its structure includes a pyrazole ring, which is known for conferring a range of biological activities. The compound is characterized by the presence of a hydroxyl group (-OH) at the 4-position of the pyrazole ring, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole structures have shown effectiveness against various bacterial strains. In one study, novel pyrazol-4-yl derivatives were synthesized and evaluated for their antibacterial activity against phytopathogenic bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Xanthomonas axonopodis | 5.44 |

| Compound B | Pseudomonas syringae | 12.85 |

| Compound C | Escherichia coli | 66.98 |

Antiproliferative Effects

The antiproliferative activity of this compound has also been investigated in cancer cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation markers such as proliferating cell nuclear antigen (PCNA). For example, a study evaluated the effects of various pyrazolo[4,3-c]pyridine derivatives on K562 leukemia cells and found that some compounds significantly reduced cell viability at low micromolar concentrations .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound D | K562 (Leukemia) | 0.5 |

| Compound E | MCF-7 (Breast) | 0.8 |

| Compound F | MV4-11 (Leukemia) | 0.6 |

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential was assessed using various assays, revealing that certain derivatives exhibited potent activity comparable to established antioxidants .

Table 3: Antioxidant Activity of Pyrazole Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Compound G | 15 |

| Compound H | 20 |

| Compound I | 25 |

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : Some studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.

- Apoptosis Induction : The activation of caspases and modulation of apoptotic pathways are critical for the antiproliferative effects observed in cancer cells.

- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.

Case Study 1: Antibacterial Efficacy

A series of experiments were conducted to evaluate the efficacy of synthesized pyrazole derivatives against Xanthomonas species. The study found that specific compounds exhibited remarkable antibacterial activity with EC50 values significantly lower than conventional treatments, indicating their potential as new bactericidal agents .

Case Study 2: Cancer Cell Line Studies

In vitro studies on K562 leukemia cells treated with selected pyrazole derivatives showed a marked reduction in cell viability over time, with significant induction of apoptosis markers after 48 hours of treatment. This highlights the potential application of these compounds in cancer therapy .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(2-methylpropyl)-1H-pyrazol-4-ol?

The compound is typically synthesized via condensation reactions. A modified procedure involves refluxing pyrazole precursors with chloranil in xylene for 25–30 hours, followed by alkaline workup, solvent removal, and recrystallization (e.g., methanol). This method ensures high yield and purity . Alternative routes may use arylaldehydes and pyrazolones under acidic or catalytic conditions, as seen in bis-pyrazolol syntheses .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography (XRD) is the gold standard. Software like SHELXL refines crystallographic data to determine bond lengths, angles, and stereochemistry . For non-crystalline samples, nuclear magnetic resonance (NMR) (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used. Compare spectral data with reference standards (e.g., CAS 77458-30-1 for related analogs) .

Q. What analytical techniques are recommended for quantifying purity?

Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective. Impurity profiling can be performed using reference standards (e.g., EP pharmacopeial guidelines) to identify byproducts like chlorinated derivatives or unreacted intermediates .

Q. How to resolve contradictions in NMR spectral assignments?

Use 2D NMR (COSY, HSQC, HMBC) to differentiate overlapping signals. For example, the hydroxyl proton at C4 may show variable chemical shifts due to tautomerism. Cross-validation with computational modeling (DFT) or XRD-derived structural data can resolve ambiguities .

Advanced Research Questions

Q. How to optimize reaction yields for large-scale synthesis?

Design a fractional factorial experiment to test variables: temperature (80–120°C), solvent polarity (toluene vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid). Response surface methodology (RSM) identifies optimal conditions. Evidence suggests xylene reflux with chloranil achieves >80% yield in pilot studies .

Q. What strategies mitigate data inconsistencies in crystallographic refinement?

For twinned or low-resolution crystals, employ SHELXD for dual-space structure solution and SHELXL for iterative refinement. Use the R1 factor and goodness-of-fit (GOF) metrics to assess model accuracy. High thermal motion in the 2-methylpropyl group may require anisotropic displacement parameters .

Q. How to assess hydrolytic stability under physiological conditions?

Conduct accelerated stability studies in pH 1.2–7.4 buffers (37°C). Monitor degradation via LC-MS and identify products (e.g., pyrazole ring cleavage or ester hydrolysis). Kinetic modeling (Arrhenius equation) predicts shelf-life. Related compounds show instability at pH < 3, requiring formulation adjustments .

Q. What computational approaches predict biological activity?

Molecular docking (AutoDock Vina) against target proteins (e.g., antiviral or kinase targets) identifies binding affinities. Pharmacophore modeling aligns the pyrazole core and hydrophobic 2-methylpropyl group with active sites. Validate predictions with in vitro assays (e.g., IC50 determination) .

Q. How to address isomerism in synthetic intermediates?

Chiral HPLC or capillary electrophoresis separates enantiomers. For diastereomers, NOESY NMR detects spatial proximity of substituents. Dynamic kinetic resolution (DKR) using chiral catalysts can suppress unwanted isomers during synthesis .

Q. What protocols validate impurity thresholds for regulatory compliance?

Follow ICH Q3A guidelines: quantify impurities >0.1% using calibrated HPLC-MS. For genotoxic impurities (e.g., nitro derivatives), employ Ames testing. Reference standards (e.g., EP Impurity G/H) ensure method accuracy .

Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.02 (d, 6H, CH(CH3)2), 3.85 (m, 1H, CH2), 5.45 (s, 1H, OH) | |

| ¹³C NMR | δ 22.1 (CH3), 28.5 (CH2), 105.4 (C4) | |

| HRMS (ESI+) | m/z 169.0975 [M+H]+ (calc. 169.0972) |

Table 2: Stability Study Conditions

| Parameter | Range Tested | Outcome |

|---|---|---|

| pH | 1.2 (HCl), 4.5 (acetate), 7.4 (PBS) | Degradation >10% at pH 1.2 |

| Temperature | 25°C, 40°C, 60°C | t1/2 = 14 days at 40°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.